

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate chemical properties

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Compound of Interest

Compound Name: Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate

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An In-Depth Technical Guide to the Chemical Properties of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of **Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate** (CAS No. 886362-67-0). The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic and discovery programs. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the compound's potential for further chemical modification.

Molecular Identity and Physicochemical Properties

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a difluorinated indole derivative featuring a methyl group at the C2 position and an ethyl carboxylate at the C3 position. This substitution pattern makes it a valuable intermediate, as the C3 position, typically the most reactive site for electrophilic attack on an indole ring, is functionalized, allowing for reactivity to be directed elsewhere.

Caption: Chemical Structure of the Title Compound.

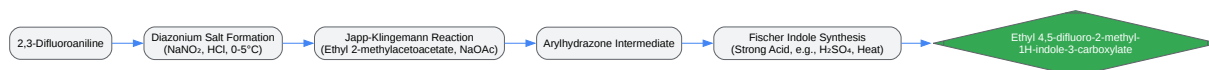
The physicochemical properties of this compound are critical for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
CAS Number	886362-67-0	[1][2]
Molecular Formula	C ₁₂ H ₁₁ F ₂ NO ₂	[1][2][3]
Molecular Weight	239.22 g/mol	[1][2]
Appearance	White to off-white powder	Generic
Density (Predicted)	1.321 g/cm ³	[1]
Boiling Point (Predicted)	352.8 °C at 760 mmHg	[1]
XLogP3 (Predicted)	2.9	[1][2]
Topological Polar Surface Area	42.1 Å ²	[2]

Synthesis and Mechanistic Considerations

The construction of the substituted indole core is most efficiently achieved via a combination of the Japp-Klingemann reaction followed by a Fischer indole cyclization. This two-step, one-pot, or sequential approach is highly versatile for creating substituted indoles, particularly those with functionality at the 2- and 3-positions.[4][5][6]

The strategic advantage of this pathway is its convergence and avoidance of handling potentially unstable hydrazine intermediates directly. The required arylhydrazone is generated in situ from a stable aryl diazonium salt and a β -ketoester.[7]



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Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate** from 2,3-difluoroaniline.

Part A: Diazonium Salt Formation

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq) in a 3M HCl solution.
- Cool the mixture to 0-5 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
- Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete. This solution should be used immediately in the next step.

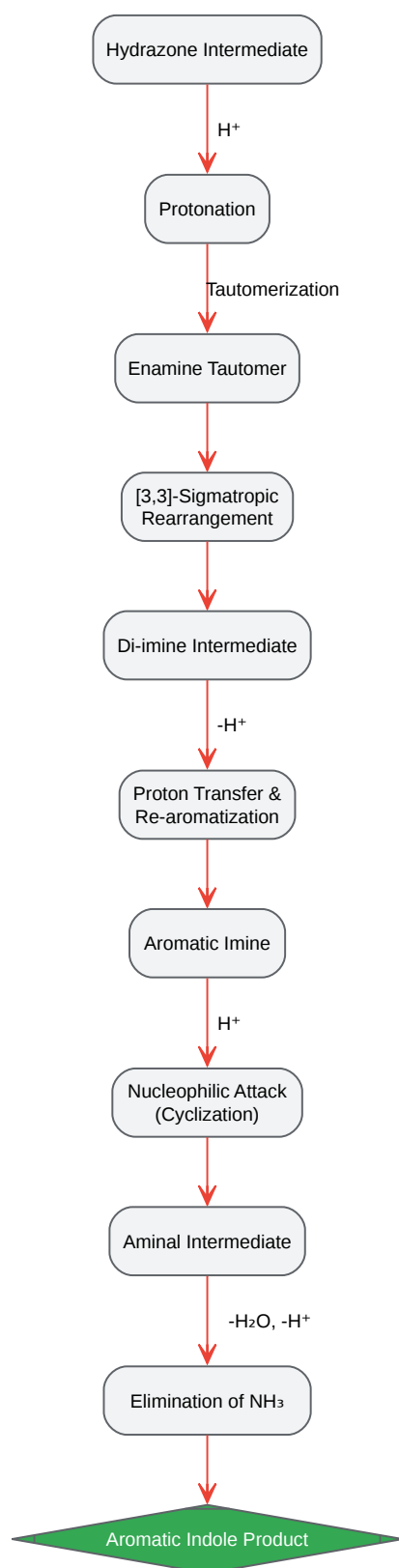
Part B: Japp-Klingemann Reaction and Fischer Indole Synthesis

- In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol at room temperature.
- Cool this solution to 0-5 °C.
- Slowly add the cold diazonium salt solution from Part A to the β -ketoester solution. A colored precipitate (the hydrazone) should form.
- Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
- Once the hydrazone formation is complete, slowly add concentrated sulfuric acid (or another suitable Brønsted/Lewis acid catalyst) to the mixture.^{[8][9]}
- Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The cyclization to the indole can be monitored by TLC.

- After cooling, pour the reaction mixture into a beaker of ice water. The crude product should precipitate.
- Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
- Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Causality and Mechanism

The Fischer indole synthesis is a robust acid-catalyzed reaction.^{[10][11]} The mechanism involves several key steps: the hydrazone tautomerizes to an enamine, which then undergoes a ^{[12][12]}-sigmatropic rearrangement. This rearrangement is the crucial bond-forming step that sets up the indole core. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole.^{[8][9]}



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Caption: Simplified Mechanism of the Fischer Indole Synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. While experimental data for this specific molecule is not widely published, we can predict the key features based on the known properties of indole derivatives.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of fluorine will introduce characteristic C-F and H-F coupling.

¹ H NMR (Predicted)	Shift (δ, ppm)	Multiplicity	Assignment
N-H	8.5 - 9.5	br s	Indole NH
Ar-H (C6-H)	7.0 - 7.4	m	Aromatic H
Ar-H (C7-H)	7.0 - 7.4	m	Aromatic H
-OCH ₂ CH ₃	4.3 - 4.5	q	Ethyl Ester CH ₂
-CH ₃	2.5 - 2.7	s	C2-Methyl
-OCH ₂ CH ₃	1.3 - 1.5	t	Ethyl Ester CH ₃

¹³ C NMR (Predicted)	Shift (δ, ppm)	Notes
C=O	165 - 170	Ester Carbonyl
C4 / C5	140 - 155	Aromatic C-F (large ¹ JCF)
Aromatic C	105 - 138	Other aromatic carbons
-OCH ₂ CH ₃	~60	Ethyl Ester CH ₂
-CH ₃	~14	C2-Methyl
-OCH ₂ CH ₃	~14	Ethyl Ester CH ₃

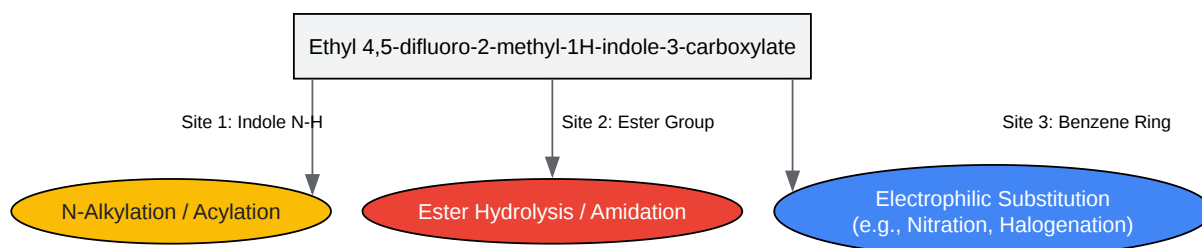
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 3400	N-H Stretch	Indole N-H
2900 - 3000	C-H Stretch	Aliphatic/Aromatic
1680 - 1710	C=O Stretch	α,β -unsaturated Ester
1450 - 1600	C=C Stretch	Aromatic Ring
1100 - 1300	C-F Stretch	Aryl Fluoride

Chemical Reactivity and Derivatization Potential

This molecule serves as an excellent platform for further synthetic elaboration due to its multiple reactive sites.



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Caption: Key Reactive Sites for Derivatization.

Protocol: N-Alkylation

Objective: To introduce an alkyl group at the N1 position of the indole ring.

- Suspend the starting indole (1.0 eq) in a polar aprotic solvent like DMF or THF.
- Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

- Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the indole nitrogen.
- Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) and allow the reaction to warm to room temperature.
- Stir until TLC analysis indicates the consumption of the starting material.
- Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
- Purify by column chromatography.

Protocol: Ester Hydrolysis

Objective: To convert the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide couplings.

- Dissolve the starting ester (1.0 eq) in a mixture of THF/methanol and water.
- Add an excess of a base, such as lithium hydroxide (LiOH, 3-5 eq).
- Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.
- Remove the organic solvents under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
- The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry.

Applications in Research and Drug Development

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is not typically an end-product but rather a high-value intermediate. Its utility lies in:

- **Scaffold for Medicinal Chemistry:** The indole nucleus is a cornerstone of many pharmaceuticals.[7][10] This compound provides a pre-functionalized and fluorinated core for building more complex molecules.
- **Fragment-Based Drug Discovery (FBDD):** As a "fragment," it can be used in screening campaigns to identify initial hits that bind to biological targets. The ester provides a vector for growing the fragment into a more potent lead compound.
- **Modulation of Physicochemical Properties:** The two fluorine atoms on the benzene portion of the indole can enhance metabolic stability (by blocking sites of oxidation) and modulate the pKa of the N-H proton, potentially improving membrane permeability and target binding affinity.

Conclusion

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a strategically designed chemical building block with significant potential in synthetic and medicinal chemistry. Its synthesis is accessible through established named reactions, and its multiple reactive sites offer numerous avenues for diversification. The presence of fluorine atoms provides a valuable tool for researchers looking to fine-tune the properties of novel indole-based compounds for applications in drug discovery and materials science. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a research setting.

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